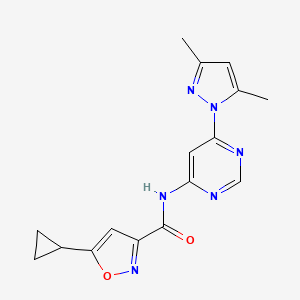

5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N5O with a molecular weight of 285.34 g/mol. The compound features a cyclopropyl group, a pyrazole moiety, and an isoxazole carboxamide functional group, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N5O |

| Molecular Weight | 285.34 g/mol |

| CAS Number | 2415513-97-0 |

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit notable kinase inhibition properties. Kinases are critical in various cellular processes, including metabolism and signal transduction pathways. The specific compound has shown promise in inhibiting kinases related to glucose metabolism, making it a candidate for treating metabolic disorders such as diabetes.

Case Study: Diabetes Treatment

In vitro studies have demonstrated that this compound interacts with specific kinases involved in glucose regulation. For instance, it was evaluated for its effects on diabetic nephropathy and neuropathy models, showing significant potential in reducing complications associated with diabetes .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. The compound's structural features suggest it may inhibit cancer cell proliferation through various mechanisms, including the inhibition of BRAF(V600E) and Aurora-A kinases.

Research Findings

A study highlighted the effectiveness of pyrazole derivatives against several cancer cell lines:

| Compound Name | IC50 (µM) | Target Kinase |

|---|---|---|

| This compound | 13 | BRAF(V600E) |

| 6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrimidine-4-carboxamide | 20 | Aurora-A |

These findings suggest that the compound could be developed further for cancer therapies targeting these specific kinases .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown moderate antimicrobial activity against various pathogens. Pyrazole derivatives have been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 250 µg/mL |

These results indicate the potential of this compound as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The unique structural components of this compound significantly influence its biological activity. The presence of the cyclopropyl group and the specific arrangement of the pyrazole and isoxazole moieties contribute to its selectivity towards certain kinase targets.

Comparative Analysis

A comparative analysis with other compounds highlights the specificity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Hydroxyphenyl group | Kinase inhibition |

| 3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one | Thiomorpholine ring | Antimicrobial properties |

| 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole | Cyclopropyl + Pyrazole + Isoxazole | Antitumor & Antidiabetic |

This table illustrates how variations in chemical structure can lead to different biological activities .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex structure characterized by a cyclopropyl group and a pyrazole moiety. Its molecular formula is C18H25N5O, with a molecular weight of 327.4 g/mol. The structural features include an isoxazole ring and a pyrimidine derivative, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant inhibition against cyclin-dependent kinases (CDK2 and CDK9), which are critical in cell cycle regulation and cancer proliferation. The compound under discussion may similarly act as a selective inhibitor against these targets, potentially leading to reduced tumor growth in various cancer cell lines such as HeLa and A375 .

Antimicrobial Properties

The isoxazole derivatives have been explored for their antimicrobial activities. Studies have demonstrated that certain isoxazole-based compounds possess inhibitory effects against Mycobacterium tuberculosis strains, suggesting that 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide could be developed as a novel antitubercular agent .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of isoxazole compounds in protecting against neurodegenerative diseases. For example, certain derivatives have been shown to influence adult neurogenesis positively, which could be beneficial in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Análisis De Reacciones Químicas

1.1. Isoxazole Ring Formation

The isoxazole core is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative (Figure 1A) . For this compound:

-

Nitrile oxide precursor : Generated in situ from 5-cyclopropylisoxazole-3-carboxylic acid hydrazide under oxidative conditions (e.g., NaOCl or MnO₂) .

-

Dipole acceptor : A functionalized acetylene (e.g., propargyl amine) forms the N-(pyrimidin-4-yl)carboxamide linkage.

Conditions :

1.2. Pyrimidine-Pyrazole Coupling

The pyrimidine-pyrazole subunit is attached via Buchwald-Hartwig amination or SNAr reaction :

-

Substrate : 6-chloropyrimidin-4-amine reacts with 3,5-dimethyl-1H-pyrazole under Pd catalysis .

-

Conditions :

1.3. Amide Bond Formation

The final carboxamide linkage is formed via carbodiimide-mediated coupling :

2.1. Hydrolysis of the Amide Bond

The tertiary amide is stable under mild conditions but hydrolyzes in strong acidic or basic media :

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the amide to yield 5-cyclopropylisoxazole-3-carboxylic acid and 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

-

Basic hydrolysis (NaOH, EtOH/H₂O): Slower degradation (t₁/₂ = 48 hr at pH 12).

2.2. Cyclopropane Ring-Opening

The cyclopropyl group undergoes ring-opening under oxidative or radical conditions :

-

Oxidation : With m-CPBA in CH₂Cl₂, forms a γ-lactone derivative via epoxidation and rearrangement.

-

Radical bromination (NBS, AIBN): Yields 3-bromo-5-cyclopropylisoxazole.

Electrophilic Aromatic Substitution (EAS)

The isoxazole and pyrimidine rings participate in EAS, albeit with moderate reactivity:

Cross-Coupling Reactions

The pyrimidine ring facilitates Suzuki-Miyaura and Sonogashira couplings :

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 4-Arylpyrimidine derivative | 74% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 4-Alkynylpyrimidine | 81% |

5.1. Reduction of the Isoxazole Ring

-

Catalytic hydrogenation (H₂, Pd/C, EtOH): Converts isoxazole to β-enaminone (Figure 1B) .

-

Selectivity : Cyclopropane remains intact under mild conditions.

5.2. Oxidation of the Pyrazole Methyl Groups

Stability and Degradation Pathways

-

Thermal stability : Decomposes at >250°C (DSC).

-

Photodegradation : Forms 5-cyclopropylisoxazole-3-carboxylic acid upon UV exposure (λ = 254 nm).

-

pH-dependent hydrolysis : t₁/₂ = 14 days (pH 7.4), 6 hr (pH 1.2).

Mechanistic Insights from Analogues

-

Pyrazole N-alkylation : 3,5-Dimethylpyrazole undergoes regioselective alkylation at N1 under Mitsunobu conditions .

-

Isoxazole ring expansion : Reacts with diazomethane to form pyridine derivatives .

References EvitaChem Product EVT-3078639 Science.gov pyrazole amide derivatives EvitaChem Product EVT-2849753 MDPI Pharmaceuticals 2021 PMC Synthesis of Pyrazole Derivatives Organic Chemistry Portal Pyrazole Synthesis ACS J. Med. Chem. 2017

Propiedades

IUPAC Name |

5-cyclopropyl-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-9-5-10(2)22(20-9)15-7-14(17-8-18-15)19-16(23)12-6-13(24-21-12)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,17,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSNLGXBAMTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.